molecular formula C16H11Cl2N3OS B2695561 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone CAS No. 107401-72-9

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone

Cat. No.: B2695561
CAS No.: 107401-72-9
M. Wt: 364.24
InChI Key: IXHRXUGFSMBLCS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHRXUGFSMBLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 4-chloroaniline with thioamide derivatives under controlled conditions. The process generally includes:

    Formation of the Thiazole Ring: This is achieved by reacting thioamide with α-haloketones or α-haloesters in the presence of a base.

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or chloro groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. The compound’s ability to interact with various biological targets makes it a promising candidate for the development of new drugs.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibitors with Modified Aryl Groups

a. 4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone (30OG)
  • Key Differences: Methanone group: 3-Nitrophenyl (30OG) vs. 4-chlorophenyl (target compound). Biological Activity:
  • 30OG is an ATP-binding site inhibitor of CDK5, with structural overlay studies confirming competitive binding .
  • Nitro group (electron-withdrawing) may enhance binding affinity compared to chloro substituents.
  • Synthetic Feasibility :
    • Similar Hantzsch cyclization routes, but nitro groups may complicate synthesis due to reactivity .
(4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8d)
  • Key Differences: Methanone group: 3,4-Dimethoxyphenyl (electron-donating) vs. 4-chlorophenyl. Substitution at position 2: Benzylamino vs. 4-chloroanilino.
  • Lower synthetic yields (12–24%) compared to chloro-substituted analogs .

Enzyme Inhibitors with Phenolic or Heterocyclic Substituents

a. 4-Amino-2-(phenylamino)-5-thiazolylmethanone
  • Key Differences: Methanone group: Bulky 3,5-di-t-butyl-4-hydroxyphenyl (hindered phenol) vs. 4-chlorophenyl.
  • Biological Activity: Exhibits α-glucosidase inhibition (IC₅₀ = 117 µM) but weaker than acarbose (IC₅₀ = 48.3 µM) . Antioxidant activity via phenol groups, absent in chloro-substituted analogs .
b. 4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-ylmethanone
  • Key Differences :
    • Dual methoxy groups (electron-donating) vs. dual chloro groups.
  • Physicochemical Properties: Increased solubility in polar solvents compared to the target compound. Potential application in glycogen synthase kinase-3β (GSK3β) inhibition .

Isostructural Fluorophenyl Derivatives

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
  • Key Differences :
    • Fluorine substituents (smaller, electronegative) vs. chlorine.
  • Structural Insights :
    • Isostructural with triclinic symmetry; fluorine’s size allows tighter molecular packing .
  • Biological Implications :
    • Fluorine may enhance metabolic stability compared to chlorine .

Comparative Data Table

Compound Name Substituents (Position 2 / Methanone) Molecular Weight (g/mol) Key Biological Activity Synthetic Yield (%)
Target Compound 4-Chloroanilino / 4-Chlorophenyl 365.26 Kinase inhibition (CDK5) Not reported
30OG(3-nitrophenyl)methanone 4-Chloroanilino / 3-Nitrophenyl 376.77 CDK5 inhibition (ATP-competitive) Not reported
8d (3,4-Dimethoxyphenyl analog) Benzylamino / 3,4-Dimethoxyphenyl 395.45 Kinase inhibition (CDK9) 12%
Hindered Phenolic Aminothiazole Phenylamino / 3,5-di-t-butyl-4-hydroxyphenyl 469.62 α-Glucosidase inhibition (IC₅₀ 117 µM) Not reported
">4-Methoxyphenyl Methanone 4-Methoxyanilino / 4-Methoxyphenyl 355.41 GSK3β inhibition Not reported

Key Research Findings

Chloro vs. Nitro Groups :

  • Chloro substituents (target compound) prioritize lipophilicity and hydrophobic interactions, whereas nitro groups (30OG) enhance electronic interactions in ATP-binding pockets .

Methoxy vs. Chloro :

  • Methoxy-substituted analogs (e.g., 8d, ) exhibit improved solubility but reduced kinase affinity compared to chloro derivatives .

Fluorophenyl Derivatives :

  • Fluorine’s electronegativity and small size improve metabolic stability and crystallinity, making fluorophenyl analogs promising for drug development .

Biological Activity

The compound 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone, with the CAS number 339020-13-2, belongs to the thiazole family of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13Cl2N3OSC_{16}H_{13}Cl_2N_3OS. The structural features include a thiazole ring and multiple aromatic groups that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃Cl₂N₃OS
Molecular Weight367.21 g/mol
CAS Number339020-13-2
IUPAC Name4-amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone

The biological activity of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function by:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, potentially making this compound effective against various pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, one study reported that it exhibited significant cytotoxic effects against various cancer cell lines including lung (A549) and colon (HCT116) cancer cells. The IC50 values were determined using MTS assays, revealing potent inhibitory effects on cell proliferation.

Cell LineIC50 (µM)
A54915
HCT11610
CCRF-CEM12

In these studies, the compound was observed to cause cell cycle arrest and induce apoptosis in sensitive cancer cell lines.

Antimicrobial Activity

The compound also demonstrated notable antimicrobial activity against several bacterial strains. A study conducted on various Gram-positive and Gram-negative bacteria showed that it inhibited bacterial growth effectively at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

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